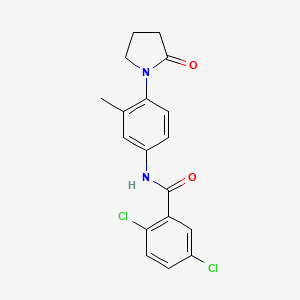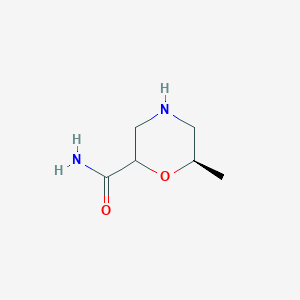
(6R)-6-methylmorpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-6-methylmorpholine-2-carboxamide, also known as MMCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMCA is a chiral compound with a molecular formula of C6H12N2O and a molecular weight of 128.17 g/mol.
Mécanisme D'action
The mechanism of action of (6R)-6-methylmorpholine-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. (6R)-6-methylmorpholine-2-carboxamide has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
(6R)-6-methylmorpholine-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that (6R)-6-methylmorpholine-2-carboxamide inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. (6R)-6-methylmorpholine-2-carboxamide has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
(6R)-6-methylmorpholine-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. (6R)-6-methylmorpholine-2-carboxamide is also a chiral compound, making it a useful building block for the synthesis of chiral molecules. However, one limitation of (6R)-6-methylmorpholine-2-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are several future directions for the study of (6R)-6-methylmorpholine-2-carboxamide. One area of research is the development of (6R)-6-methylmorpholine-2-carboxamide-based drugs for the treatment of various diseases. Another area of research is the use of (6R)-6-methylmorpholine-2-carboxamide as a chiral building block for the synthesis of biologically active molecules. Additionally, further studies are needed to fully understand the mechanism of action of (6R)-6-methylmorpholine-2-carboxamide and its effects in vivo.
Méthodes De Synthèse
(6R)-6-methylmorpholine-2-carboxamide can be synthesized through a multistep process starting from 2-methyl-1,3-propanediol. The synthesis involves the conversion of 2-methyl-1,3-propanediol to 2-methyl-2-nitropropane-1,3-diol, followed by reduction to 2-methyl-1,3-propanediol-2-nitropropane. The final step involves the reaction of 2-methyl-1,3-propanediol-2-nitropropane with morpholine in the presence of a catalyst to produce (6R)-6-methylmorpholine-2-carboxamide.
Applications De Recherche Scientifique
(6R)-6-methylmorpholine-2-carboxamide has been extensively studied for its potential applications in various fields such as drug discovery, material science, and catalysis. In drug discovery, (6R)-6-methylmorpholine-2-carboxamide has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs. (6R)-6-methylmorpholine-2-carboxamide has also been used as a chiral building block in the synthesis of biologically active molecules.
Propriétés
IUPAC Name |
(6R)-6-methylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-4-2-8-3-5(10-4)6(7)9/h4-5,8H,2-3H2,1H3,(H2,7,9)/t4-,5?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCUOFVJVBKROR-CNZKWPKMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC(O1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6R)-6-methylmorpholine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

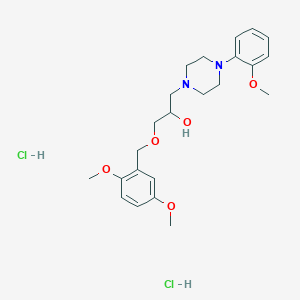

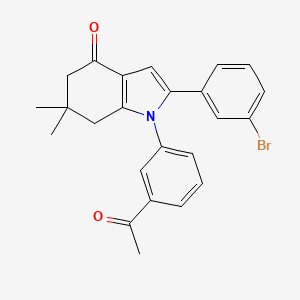
![3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)propanoic acid](/img/structure/B2909563.png)
![8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B2909565.png)
![2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline](/img/structure/B2909566.png)
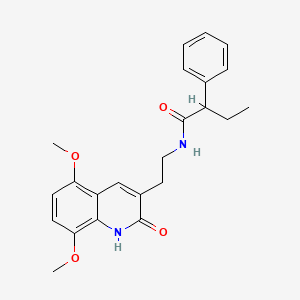
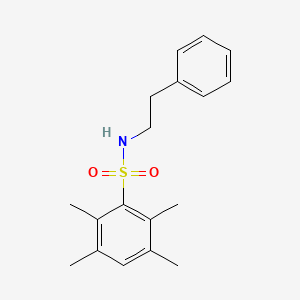
![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2909573.png)
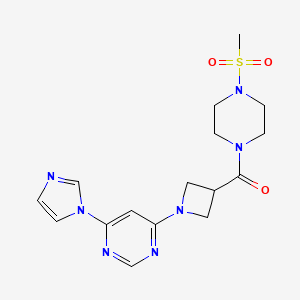

![2-(4-benzhydrylpiperazino)-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide](/img/structure/B2909576.png)

